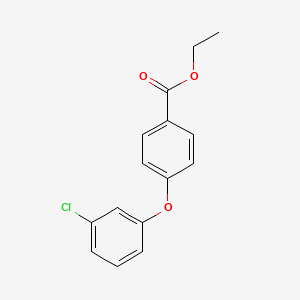

Ethyl 4-(3-chlorophenoxy)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(3-chlorophenoxy)benzoate is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a chlorophenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-chlorophenoxy)benzoate can be synthesized through the esterification of 4-(3-chlorophenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 4-(3-chlorophenoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-(3-chlorophenoxy)benzoic acid and ethanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to hydrolyze the ester bond.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide derivative.

Hydrolysis: The major products are 4-(3-chlorophenoxy)benzoic acid and ethanol.

科学的研究の応用

Herbicidal Applications

Herbicidal Properties

Ethyl 4-(3-chlorophenoxy)benzoate has demonstrated effectiveness as a herbicide. It belongs to a class of substituted phenoxybenzoic acids and esters that are known for their potent herbicidal action. Research indicates that these compounds can be applied in various forms, including solid, vaporized, or as part of pesticidal compositions with carriers such as talc or water . The herbicidal efficacy is attributed to the specific positioning of functional groups on the benzene ring, which enhances their interaction with plant growth mechanisms .

Case Study: Efficacy in Crop Management

In a study focusing on integrated weed management strategies for oil palm cultivation, this compound was evaluated alongside other herbicides. The findings highlighted its effectiveness in controlling specific weed species while maintaining crop health, thus supporting sustainable agricultural practices .

Medicinal Chemistry

Local Anesthetic Potential

Recent studies have explored the potential of benzoate derivatives, including this compound, in medicinal applications such as local anesthesia. Compounds derived from this class have shown promising results in local anesthetic tests, suggesting that modifications to the benzoate structure can yield effective anesthetics with lower toxicity .

Synthetic Pathways

The synthesis of this compound typically involves alkylation and esterification processes. Research has indicated that optimizing these synthetic routes can lead to higher yields and purity of the final product, which is crucial for both pharmaceutical and agricultural applications .

Environmental Impact and Safety

Toxicological Assessments

Understanding the environmental impact of this compound is essential for its application in agriculture. Toxicological studies have assessed its effects on non-target organisms and its persistence in the environment. These assessments are critical for regulatory compliance and ensuring safe use in agricultural settings .

Risk Management Strategies

The development of exposure scenarios for chemicals like this compound has been emphasized in recent literature. These scenarios help identify potential risks associated with its use and establish guidelines for safe handling and application to minimize environmental impact .

Summary Table of Applications

作用機序

The mechanism of action of ethyl 4-(3-chlorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the context of the research.

類似化合物との比較

Ethyl 4-(3-chlorophenoxy)benzoate can be compared to other similar compounds such as:

Ethyl 4-(4-chlorophenoxy)benzoate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

4-(3-Chlorophenoxy)benzoic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for a wide range of research applications.

生物活性

Ethyl 4-(3-chlorophenoxy)benzoate, a compound of interest in medicinal chemistry, has shown various biological activities, particularly in antifungal and analgesic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a chlorophenyl group attached to a benzoate structure. Its chemical formula is C10H9ClO3, and it belongs to the class of compounds known for their potential pharmacological properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. It has been evaluated against various fungal pathogens, demonstrating significant inhibitory effects.

Case Study: Antifungal Efficacy

In a comparative study, this compound exhibited inhibitory concentrations (IC50) against Fusarium solani and Botrytis cinerea. The results indicated that this compound had an IC50 value of approximately 19.92 μg/mL against B. cinerea, showcasing its potency relative to other compounds tested .

| Compound | IC50 (μg/mL) | Pathogen |

|---|---|---|

| This compound | 19.92 | Botrytis cinerea |

| Hymexazol | 38.92 | Fusarium solani |

| Compound 5h | 4.34 | Fusarium solani |

This data suggests that this compound can be considered a promising candidate for developing new antifungal agents.

Analgesic Properties

In addition to its antifungal activity, this compound has been investigated for its analgesic effects. A study focused on the local anesthetic properties of various benzoate compounds found that derivatives similar to this compound exhibited significant local anesthetic activity .

The analgesic effect is believed to be linked to the inhibition of sodium channels, which play a crucial role in pain transmission pathways. The structural modifications made to the benzoate framework enhance its interaction with these channels, leading to effective pain relief.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and biological interaction.

- Ester Functional Group : This group is essential for the compound's solubility and bioavailability.

Studies have shown that modifications in the substituents on the aromatic rings significantly influence both antifungal and analgesic activities .

特性

IUPAC Name |

ethyl 4-(3-chlorophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDZNPRZYYQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。